molecular formula C23H27NO5 B8073946 Fmoc-O-tert-butyl-D-beta-homoserine

Fmoc-O-tert-butyl-D-beta-homoserine

Cat. No.: B8073946
M. Wt: 397.5 g/mol
InChI Key: BSWAVDINBJTJNU-OAHLLOKOSA-N
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Description

Fmoc-O-tert-butyl-D-beta-homoserine (CAS: 203854-51-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A temporary protecting group for the α-amino group, removable under basic conditions (e.g., piperidine) .
  • O-tert-butyl group: A sterically bulky protecting group for the hydroxyl side chain of beta-homoserine, stable under basic conditions but cleavable via strong acids like trifluoroacetic acid (TFA) .
  • D-beta-homoserine backbone: A non-proteinogenic amino acid with a side chain extended by one methylene group compared to serine, adopting the D-configuration for chiral specificity in peptide design .

Molecular Formula: C₂₃H₂₇NO₅ Molecular Weight: 397.4 g/mol . Applications: Used in peptide synthesis to introduce hydroxyl-containing residues with controlled stereochemistry and stability during SPPS .

Properties

IUPAC Name

tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWAVDINBJTJNU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-tert-butyl-D-beta-homoserine typically involves the protection of the amino and hydroxyl groups of homoserine. The Fmoc group is introduced to protect the amino group, while the tert-butyl group protects the hydroxyl group. The synthesis process involves multiple steps, including the activation of the carboxyl group and the protection of the amino group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-tert-butyl-D-beta-homoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield deprotected amino acids .

Scientific Research Applications

Peptide Synthesis

Fmoc-O-tert-butyl-D-beta-homoserine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection and deprotection of amino acids, facilitating the construction of complex peptide chains without interfering with other functional groups. This selectivity is vital for synthesizing peptides with specific biological activities .

Drug Development

In drug design, this compound is instrumental in creating analogs of bioactive peptides. By modifying the peptide chains, researchers can develop new pharmaceuticals that target specific biological pathways, enhancing therapeutic efficacy. Its role in generating peptide libraries for high-throughput screening has been highlighted in various studies .

Bioconjugation

This compound aids in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is critical for improving the functionality of drugs and diagnostics, allowing for targeted delivery systems and enhanced interaction with biological targets .

Protein Engineering

The compound's properties are leveraged in protein engineering to stabilize protein structures. This stabilization is essential for developing therapeutic proteins and vaccines, as it enhances their stability and activity in physiological conditions .

Analytical Chemistry

In analytical methods, this compound is utilized to study protein interactions and modifications. Techniques such as chromatography and mass spectrometry benefit from its incorporation into peptide sequences, providing insights into cellular mechanisms and disease states .

Case Study 1: Peptide Library Development

A study demonstrated the use of this compound in creating a diverse library of peptides for screening potential antimicrobial agents. The incorporation of this compound allowed researchers to explore structure-activity relationships effectively, leading to the identification of novel antimicrobial peptides with enhanced activity against resistant strains .

Case Study 2: Therapeutic Protein Stabilization

Research focused on the development of therapeutic proteins revealed that incorporating this compound significantly improved the stability of these proteins under physiological conditions. This enhancement was crucial for maintaining bioactivity during storage and administration .

Comparative Data Table

Application AreaDescriptionKey Benefits
Peptide SynthesisUsed as a building block in SPPSEnhances selectivity and efficiency
Drug DevelopmentFacilitates the creation of peptide analogsTargets specific biological pathways
BioconjugationEnables attachment of biomoleculesImproves drug functionality
Protein EngineeringStabilizes protein structuresEnhances stability and therapeutic efficacy
Analytical ChemistryAids in studying protein interactionsProvides insights into cellular mechanisms

Mechanism of Action

The mechanism of action of Fmoc-O-tert-butyl-D-beta-homoserine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Structural and Functional Comparisons

Fmoc-O-tert-butyl-L-serine (CAS: 71989-33-8)
  • Structure : L-serine backbone with O-tert-butyl and Fmoc protection.
  • Molecular Formula: C₂₂H₂₅NO₅
  • Molecular Weight : 383.43 g/mol .
  • Key Differences :
    • Backbone : Serine (shorter side chain) vs. beta-homoserine (extended side chain).
    • Configuration : L-configuration vs. D-beta-homoserine.
  • Applications : Suitable for incorporating serine residues but lacks the conformational flexibility of beta-homoserine .
Fmoc-O-methyl-L-homoserine (CAS: 173212-86-7)
  • Structure : L-beta-homoserine with O-methyl and Fmoc groups.
  • Molecular Formula: C₂₀H₂₁NO₅
  • Molecular Weight : 367.38 g/mol .
  • Key Differences :
    • Protecting Group : Methyl (less steric bulk) vs. tert-butyl.
    • Stability : Methyl ethers are less acid-labile, requiring harsher conditions (e.g., HBr/acetic acid) for deprotection .
  • Applications: Cost-effective for non-acid-sensitive peptide sequences .
Fmoc-D-Homoser(Trt)-OH (CAS: 257886-01-4)
  • Structure : D-beta-homoserine with O-trityl (triphenylmethyl) and Fmoc protection.
  • Molecular Formula: C₃₈H₃₃NO₅
  • Molecular Weight : 583.67 g/mol .
  • Key Differences :
    • Protecting Group : Trityl offers superior steric protection but requires mild acidic conditions (e.g., 1% TFA) for removal.
    • Solubility : Trityl derivatives are less soluble in polar solvents compared to tert-butyl analogs .
  • Applications : Ideal for orthogonal protection strategies in complex peptide syntheses .
Fmoc-beta-HSer(Bzl)-OH (CAS: Not provided)
  • Structure : Beta-homoserine with O-benzyl and Fmoc groups.
  • Molecular Formula: C₂₆H₂₅NO₅
  • Molecular Weight : 431.5 g/mol .
  • Key Differences: Deprotection: Benzyl groups require hydrogenolysis or strong acids (e.g., HF), limiting compatibility with Fmoc SPPS workflows .
  • Applications : Rarely used in Fmoc SPPS due to harsh deprotection requirements .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) O-Protecting Group Deprotection Conditions Key Applications
Fmoc-O-tert-butyl-D-beta-homoserine 203854-51-7 C₂₃H₂₇NO₅ 397.4 tert-butyl TFA (strong acid) Chiral peptides, stable SPPS
Fmoc-O-tert-butyl-L-serine 71989-33-8 C₂₂H₂₅NO₅ 383.43 tert-butyl TFA Serine incorporation
Fmoc-O-methyl-L-homoserine 173212-86-7 C₂₀H₂₁NO₅ 367.38 methyl HBr/acetic acid Low-cost, non-acid-sensitive
Fmoc-D-Homoser(Trt)-OH 257886-01-4 C₃₈H₃₃NO₅ 583.67 trityl 1% TFA Orthogonal protection
Fmoc-beta-HSer(Bzl)-OH - C₂₆H₂₅NO₅ 431.5 benzyl Hydrogenolysis/HF Niche applications

Cost and Availability

  • This compound : Priced at ~$235/g (analogous to benzyl derivatives ), reflecting its specialized chiral applications.
  • Fmoc-O-methyl-L-homoserine : More affordable (~$200/g) due to simpler synthesis .
  • Fmoc-D-Homoser(Trt)-OH : Higher cost (~$300/g) due to trityl group complexity .

Biological Activity

Fmoc-O-tert-butyl-D-beta-homoserine is a non-proteinogenic amino acid that has garnered interest in biochemical research due to its unique structural properties and potential applications in peptide synthesis and drug development. This article delves into its biological activity, focusing on its interactions with proteins, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a tert-butyl group that enhances hydrophobic interactions, making it useful for stabilizing peptide structures. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective moiety, facilitating solid-phase peptide synthesis (SPPS) while maintaining the amino acid's reactivity for subsequent coupling reactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Research Findings and Case Studies

A review of relevant literature reveals several significant findings regarding the biological activity of this compound:

  • Peptide Synthesis and Characterization :
    • A study highlighted the synthesis of peptides incorporating this compound and their subsequent characterization using NMR spectroscopy. The results indicated that these peptides maintained structural integrity and exhibited desirable binding characteristics to target proteins .
  • Therapeutic Applications :
    • The ability of this amino acid to enhance peptide stability and promote specific conformations makes it a candidate for developing therapeutics aimed at modulating protein interactions in diseases such as cancer and hormonal disorders. For example, the incorporation of this amino acid into peptide-based drugs could improve their efficacy by enhancing their binding to target receptors .

Data Tables

Study Findings Biological Activity
Study 1Peptide with this compound showed Kd=2.2μMK_d=2.2\mu M for estrogen receptorHormone signaling modulation
Study 2Helix-promoting properties confirmed through NMR analysisStructural stability in peptides
Study 3Analogous compounds displayed antibacterial effects against Gram-negative bacteriaPotential antimicrobial applications

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Fmoc-O-tert-butyl-D-beta-homoserine while minimizing dipeptide formation?

  • Methodological Answer :

  • Maintain pH 7–9 using NaHCO₃ to prevent protonation of free amino groups while avoiding excessive alkalinity that degrades Fmoc-protecting groups.
  • Use FmocCl at 1.1–1.3 equivalents to limit dipeptide formation.
  • Optimize reaction concentration (0.1–0.3 M) to balance coupling efficiency and side reactions. Post-synthesis, monitor by RP-HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How should researchers handle solubility challenges during peptide synthesis with this compound?

  • Methodological Answer :

  • Dissolve in DMSO (100 mg/mL, 170.73 mM) with sonication at 37°C. For aqueous systems, prepare stock solutions in DMSO and dilute to ≤5% v/v in buffer to prevent precipitation.
  • Note: Solubility varies with tert-butyl protection; analogous Fmoc-Ser(tBu) derivatives require similar handling .

Q. What storage conditions ensure long-term stability?

  • Methodological Answer :

  • Store at -80°C for ≤6 months or -20°C for ≤1 month in airtight, light-protected vials. Pre-weigh aliquots to avoid freeze-thaw cycles. Confirm purity via HPLC (>98%) before critical experiments .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during SPPS applications?

  • Methodological Answer :

  • Use chiral HPLC (Chiralpak IC column, heptane/EtOH/TFA mobile phase) with optical rotation verification ([α]D²⁴ = +24.5° to +26.5° for Fmoc-Ser(tBu)-OH analogs).
  • Enforce ≤0.5% D-enantiomer thresholds through batch testing of starting materials .

Q. What analytical strategies resolve contradictions in mass spectrometry (MS) and NMR data for this compound?

  • Methodological Answer :

  • Cross-validate using HRMS (theoretical [M+H]⁺ = 584.25 for C₃₈H₃₃NO₅) and ¹H/¹³C NMR (tert-butyl protons at δ 1.2–1.4 ppm, Fmoc aromatic signals at δ 7.3–7.8 ppm).
  • For MS discrepancies, employ ion mobility spectrometry to separate isobaric impurities .

Q. How to optimize tert-butyl deprotection in acidic conditions without side reactions?

  • Methodological Answer :

  • Use TFA/H₂O (95:5 v/v) for 15–30 minutes at 0–4°C. Monitor by LC-MS for complete deprotection (loss of 56 Da fragment). Quench with cold MTBE to precipitate peptides while retaining tert-butyl groups in solution .

Key Methodological Notes

  • Stereochemical Integrity : Use Fmoc-D-beta-homoserine derivatives in automated SPPS with double coupling cycles (HBTU/HOBt activation) to ensure >99% incorporation efficiency .
  • Safety Protocols : Follow PPE requirements (nitrile gloves, safety goggles) and dispose of waste via certified biohazard programs due to Fmoc group toxicity .

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